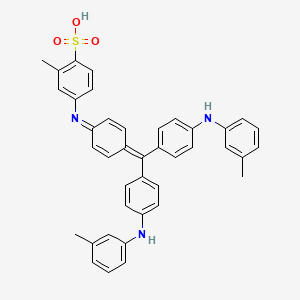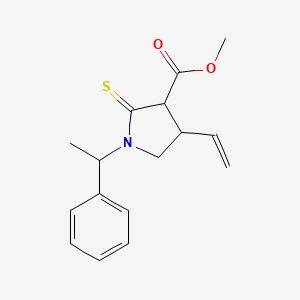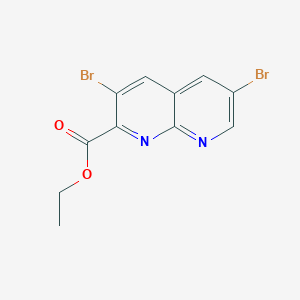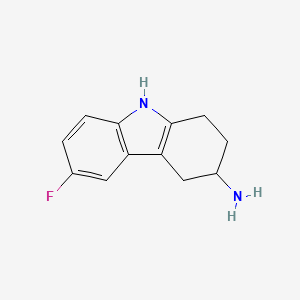
1,3-Di(propan-2-yl)urea,sulfur trioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C.I. Pigment Blue 56, also known by its chemical name 2-Methyl-4-{4-[(Z)-[4-(3-methylanilino)phenyl]{(4Z)-4-[(3-methylphenyl)imino]cyclohexa-2,5-dien-1-ylidene}methyl]anilino}benzene-1-sulfonic acid, is a synthetic organic pigment. It is widely used in various industries due to its vibrant blue color and stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Pigment Blue 56 involves multiple steps, starting with the preparation of intermediate compounds. The primary synthetic route includes the condensation of 3-methylaniline with benzaldehyde derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as acetonitrile .
Industrial Production Methods
In industrial settings, the production of C.I. Pigment Blue 56 is scaled up using large reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent quality and color properties .
Análisis De Reacciones Químicas
Types of Reactions
C.I. Pigment Blue 56 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the color properties of the pigment.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original pigment, each with unique color and stability properties. These derivatives can be used in different applications depending on their specific characteristics .
Aplicaciones Científicas De Investigación
C.I. Pigment Blue 56 has a wide range of applications in scientific research, including:
Chemistry: Used as a standard pigment in analytical chemistry for the calibration of instruments and the development of new analytical methods.
Biology: Employed in biological staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Mecanismo De Acción
The mechanism by which C.I. Pigment Blue 56 exerts its effects is primarily through its interaction with light. The compound absorbs specific wavelengths of light, resulting in its characteristic blue color. At the molecular level, the pigment’s structure allows it to interact with various substrates, providing color and stability to the final product .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to C.I. Pigment Blue 56 include:
C.I. Pigment Blue 15: Known for its use in printing inks and paints.
C.I. Pigment Blue 60: Used in high-performance coatings and plastics.
Uniqueness
C.I. Pigment Blue 56 is unique due to its specific chemical structure, which provides distinct color properties and stability. Unlike other blue pigments, it offers a combination of vibrant color, chemical stability, and versatility in various applications .
Propiedades
Fórmula molecular |
C40H35N3O3S |
|---|---|
Peso molecular |
637.8 g/mol |
Nombre IUPAC |
4-[[4-[bis[4-(3-methylanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]amino]-2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C40H35N3O3S/c1-27-6-4-8-36(24-27)41-33-16-10-30(11-17-33)40(31-12-18-34(19-13-31)42-37-9-5-7-28(2)25-37)32-14-20-35(21-15-32)43-38-22-23-39(29(3)26-38)47(44,45)46/h4-26,41-42H,1-3H3,(H,44,45,46) |
Clave InChI |
TXAUDDRTMUBUAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC(=C(C=C4)S(=O)(=O)O)C)C=C3)C5=CC=C(C=C5)NC6=CC=CC(=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(6-Aminoquinolin-4-Yl)amino]phenyl}-3-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14794164.png)

![2-[(5R,10S,13R,14R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B14794176.png)

![[(1S,4S,10S)-4,12-diacetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14794187.png)

![[(3R,7S,10R,11S,16R)-6-acetyl-8-acetyloxy-14-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylpropanoate](/img/structure/B14794194.png)


![3,3,9-Trimethyl-7-azatricyclo[4.3.0.02,4]nona-1(6),8-diene](/img/structure/B14794204.png)
![2,2-bis[[(E)-octadec-9-enoyl]oxymethyl]butyl (E)-octadec-9-enoate](/img/structure/B14794208.png)
![1-(4-fluorophenyl)-5-((4-hydroxypiperidin-4-yl)methyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B14794210.png)
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)

